

Application Notes and Protocols: Solubility of TC-G 1004

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Compound of Interest

Compound Name: TC-G 1004

Cat. No.: B1662364

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This document provides detailed information on the solubility of **TC-G 1004**, a potent and selective adenosine A2A receptor antagonist. The following sections include quantitative solubility data, a comprehensive protocol for solubility determination, and diagrams illustrating the experimental workflow and the relevant biological pathway.

Quantitative Solubility Data

The solubility of **TC-G 1004** has been determined in dimethyl sulfoxide (DMSO) and 1 equivalent of hydrochloric acid (HCl). The data is summarized in the table below. It is important to note that for batch-specific data, referring to the Certificate of Analysis is recommended.

Solvent	Maximum Concentration (mg/mL)	Maximum Concentration (mM)
DMSO	42.15	100
1 eq. HCl	42.15	100

Data is based on a molecular weight of 421.5 g/mol .

Experimental Protocol: Solubility Determination

This protocol outlines a general method for determining the solubility of a compound such as **TC-G 1004** in various solvents.

Objective: To determine the maximum concentration of **TC-G 1004** that can be dissolved in a given solvent at a specific temperature.

Materials:

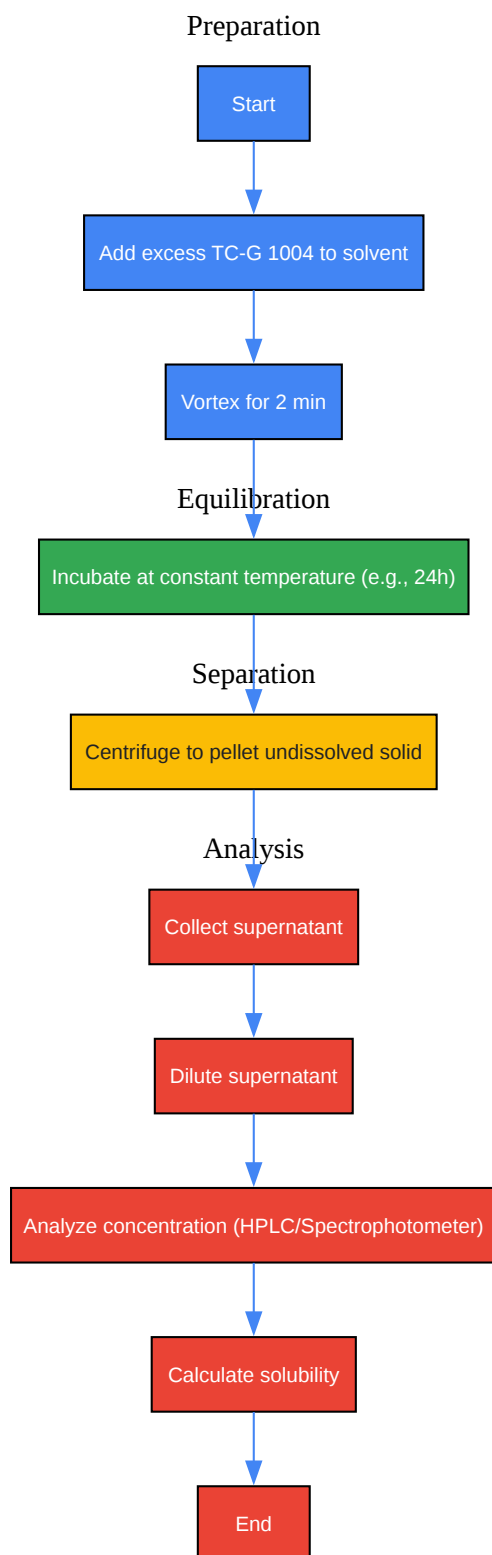
- **TC-G 1004** powder
- Selected solvents (e.g., DMSO, water, ethanol, methanol)
- Vortex mixer
- Centrifuge
- Analytical balance
- Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
- Calibrated pipettes
- Microcentrifuge tubes or glass vials

Procedure:

- Preparation of Stock Solutions: Prepare a high-concentration stock solution of **TC-G 1004** in a solvent in which it is known to be highly soluble (e.g., DMSO).
- Serial Dilutions: Create a series of standard solutions of known concentrations by serially diluting the stock solution. These will be used to generate a standard curve.
- Sample Preparation:
 - Add an excess amount of **TC-G 1004** powder to a known volume of the test solvent in a microcentrifuge tube or vial.

- Ensure the amount of powder added is more than what is expected to dissolve to create a saturated solution.
- Equilibration:
 - Tightly cap the tubes/vials.
 - Agitate the samples using a vortex mixer for 1-2 minutes.
 - Place the samples in a shaker or rotator at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
- Separation of Undissolved Solid:
 - Centrifuge the samples at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved solid.
- Analysis of Supernatant:
 - Carefully collect a precise volume of the clear supernatant without disturbing the pellet.
 - Dilute the supernatant with an appropriate solvent to a concentration that falls within the linear range of the standard curve.
 - Measure the concentration of **TC-G 1004** in the diluted supernatant using a suitable analytical method (spectrophotometry or HPLC).
- Calculation of Solubility:
 - Using the standard curve, determine the concentration of **TC-G 1004** in the diluted sample.
 - Calculate the original concentration in the undissolved supernatant by accounting for the dilution factor. This value represents the solubility of **TC-G 1004** in the test solvent at the specified temperature.

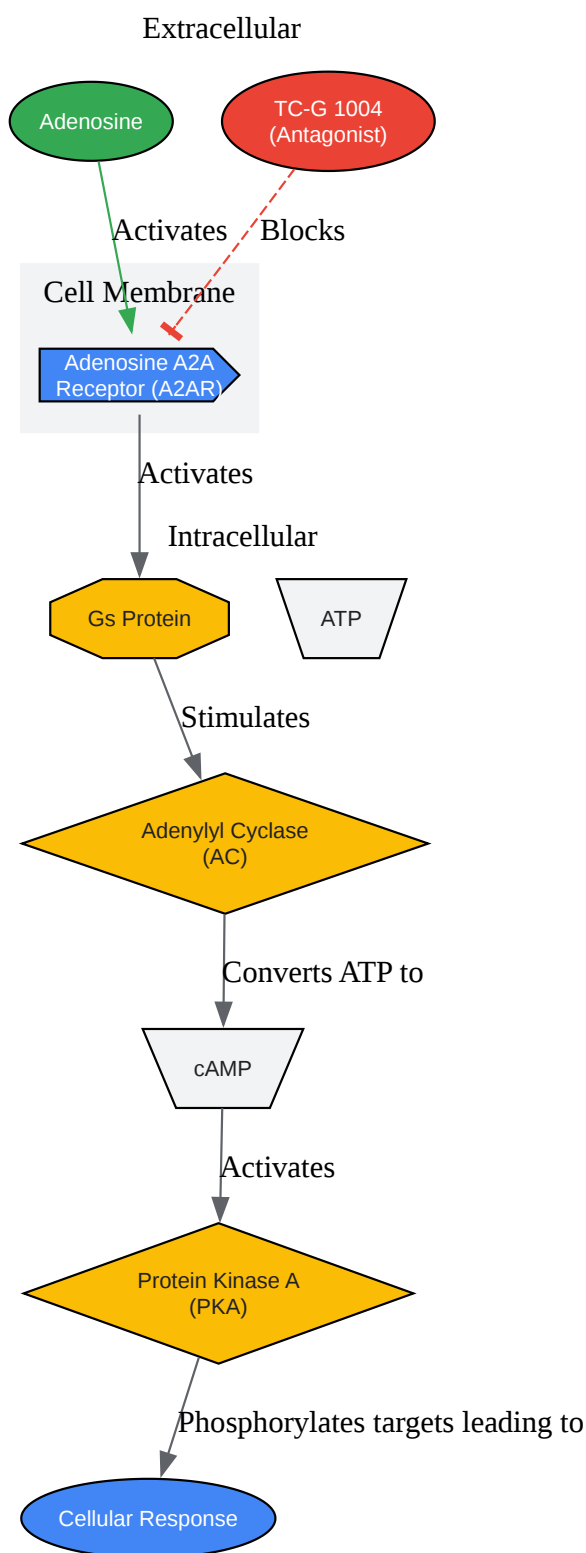
Visualizations



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Caption: Workflow for determining compound solubility.

TC-G 1004 acts as a potent antagonist of the adenosine A2A receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by adenosine, typically stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). As an antagonist, **TC-G 1004** blocks this action.



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Caption: Adenosine A2A receptor signaling pathway.

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